molecular formula C7H6NNaO5S B13974717 Sodium 2-amino-5-sulfobenzoate CAS No. 83763-38-6

Sodium 2-amino-5-sulfobenzoate

Cat. No.: B13974717
CAS No.: 83763-38-6
M. Wt: 239.18 g/mol
InChI Key: XBAWILQMDROESK-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-amino-5-sulfobenzoate typically involves the sulfonation of 2-aminobenzoic acid. This process can be carried out using sulfuric acid or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group. The resulting 2-amino-5-sulfobenzoic acid is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable methods to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-amino-5-sulfobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various substituted benzoates .

Scientific Research Applications

Sodium 2-amino-5-sulfobenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 2-amino-5-sulfobenzoate involves its interaction with specific molecular targets. The sulfonic acid group can form strong ionic bonds with various biomolecules, influencing their structure and function. This interaction can affect enzymatic activity, protein folding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 2-amino-5-sulfobenzoate is unique due to the specific positioning of its amino and sulfonic groups, which confer distinct chemical reactivity and biological activity compared to its isomers. This makes it particularly valuable in applications requiring precise molecular interactions .

Properties

CAS No.

83763-38-6

Molecular Formula

C7H6NNaO5S

Molecular Weight

239.18 g/mol

IUPAC Name

sodium;2-amino-5-sulfobenzoate

InChI

InChI=1S/C7H7NO5S.Na/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10;/h1-3H,8H2,(H,9,10)(H,11,12,13);/q;+1/p-1

InChI Key

XBAWILQMDROESK-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)C(=O)[O-])N.[Na+]

Origin of Product

United States

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